
4-(1,2-Dibromoethanesulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2-Dibromoethanesulfonyl)morpholine is a chemical compound that features a morpholine ring substituted with a 1,2-dibromoethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Dibromoethanesulfonyl)morpholine typically involves the reaction of morpholine with 1,2-dibromoethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,2-Dibromoethanesulfonyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dibromoethanesulfonyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of ethylsulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Sulfonic acid derivatives are the major products.
Reduction: Ethylsulfonyl derivatives are formed.
Applications De Recherche Scientifique
4-(1,2-Dibromoethanesulfonyl)morpholine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic sites on proteins.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-(1,2-Dibromoethanesulfonyl)morpholine involves its ability to undergo nucleophilic substitution reactions. The dibromoethanesulfonyl group is highly reactive towards nucleophiles, allowing the compound to modify proteins and other biomolecules by forming covalent bonds. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzyme activity by modifying active site residues.
Comparaison Avec Des Composés Similaires
- 4-(1,2-Dibromoethanesulfonyl)piperidine
- 4-(1,2-Dibromoethanesulfonyl)thiomorpholine
- 4-(1,2-Dibromoethanesulfonyl)azepane
Comparison: 4-(1,2-Dibromoethanesulfonyl)morpholine is unique due to its morpholine ring, which imparts different chemical properties compared to similar compounds with different ring structures. The presence of the oxygen atom in the morpholine ring influences the compound’s reactivity and solubility, making it distinct from its piperidine, thiomorpholine, and azepane analogs.
Propriétés
Numéro CAS |
87975-59-5 |
|---|---|
Formule moléculaire |
C6H11Br2NO3S |
Poids moléculaire |
337.03 g/mol |
Nom IUPAC |
4-(1,2-dibromoethylsulfonyl)morpholine |
InChI |
InChI=1S/C6H11Br2NO3S/c7-5-6(8)13(10,11)9-1-3-12-4-2-9/h6H,1-5H2 |
Clé InChI |
YXJKVIMKNQKXCT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)



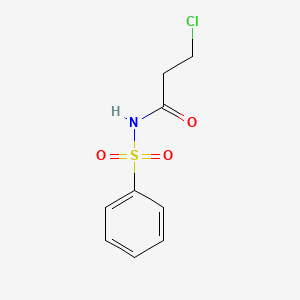
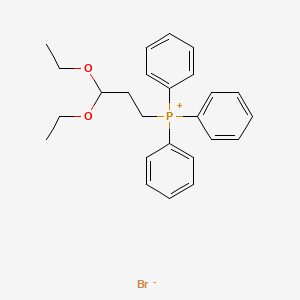
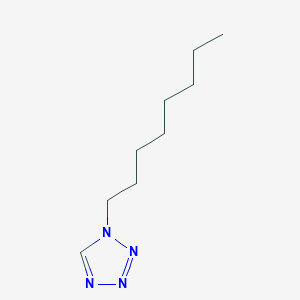
![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)
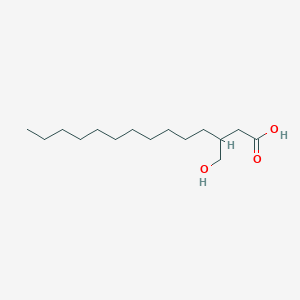
![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
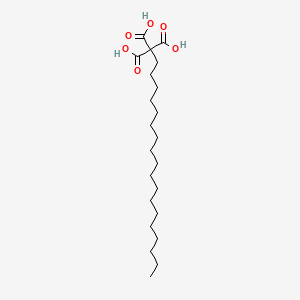
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)
